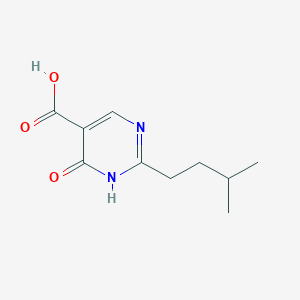

2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Description

2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a derivative of the 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (ODC) scaffold, a structural class designed to inhibit xanthine oxidase (XO), a key enzyme in uric acid production linked to hyperuricemia and gout . This compound features an isopentyl (3-methylbutyl) group at the 2-position of the pyrimidine ring, which enhances hydrophobic interactions within XO’s subpocket while maintaining hydrogen-bonding capabilities via the carboxylic acid and carbonyl groups . Its synthesis follows bioisosteric replacement strategies from earlier XO inhibitors like febuxostat, aiming to improve potency and reduce side effects .

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-(3-methylbutyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C10H14N2O3/c1-6(2)3-4-8-11-5-7(10(14)15)9(13)12-8/h5-6H,3-4H2,1-2H3,(H,14,15)(H,11,12,13) |

InChI Key |

WCLQJPYPMZIYBB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC1=NC=C(C(=O)N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of appropriate aldehydes, β-ketoesters, and urea under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dihydropyrimidine alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopentyl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly xanthine oxidase, which is relevant for treating gout and hyperuricemia.

Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. As a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and xanthine to uric acid. This inhibition reduces the production of uric acid, thereby alleviating symptoms associated with hyperuricemia . Key residues involved in the binding include Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 .

Comparison with Similar Compounds

Structural Modifications and Inhibitory Potency

The inhibitory activity of ODC derivatives depends on substituents at the 2- and 4-positions of the phenyl/pyrimidine ring. Key analogs and their properties are summarized below:

Key Observations :

- Isopentyl vs. Tetrazole/Chlorobenzyloxy : The isopentyl group in the target compound achieves IC₅₀ values (0.024 μM) comparable to febuxostat (0.0236 μM) and superior to shorter alkoxy chains (e.g., 4-ethoxy: 0.045 μM) . The tetrazole-substituted analog shows slightly higher potency (0.0288 μM), likely due to stronger π-π stacking with Phe914/1009 in XO’s active site .

- Hydrophobic vs. Polar Substituents: Isopentyl’s branched chain enhances hydrophobic interactions with residues like Leu873 and Val1011, while tetrazole or cyano groups improve hydrogen bonding with Asn768 and Glu802 .

Binding Interactions and Selectivity

Molecular dynamics (MD) simulations and docking studies reveal:

- Target Compound : Forms hydrogen bonds with Glu802 (carboxylic acid) and Asn768 (pyrimidine carbonyl), while the isopentyl group occupies a hydrophobic subpocket near Val1011 and Leu873 .

- Tetrazole Analogs: The tetrazole ring engages in π-π stacking with Phe914 and hydrogen bonding with Thr1010, explaining their nanomolar potency .

- Shorter Alkoxy Chains (e.g., ethoxy) : Reduced hydrophobic contact lowers activity compared to isopentyl or benzyloxy groups .

Pharmacokinetic and Toxicity Profiles

- Target Compound : Predicted ADME properties (via QSAR models) suggest moderate solubility and hepatic stability, with low cardiotoxicity risk due to reduced hERG channel affinity compared to febuxostat .

Biological Activity

2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (C₁₃H₁₈N₂O₃) is a heterocyclic compound belonging to the dihydropyrimidine family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrimidine ring with an isopentyl substituent and a carboxylic acid functional group. Its molecular weight is approximately 210.233 g/mol, and it exhibits properties that enhance its lipophilicity, potentially influencing its biological interactions and solubility.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₃ |

| Molecular Weight | 210.233 g/mol |

| IUPAC Name | 2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid |

| SMILES | CC(C)CCC1=NC=C(C(=O)N1)C(=O)O |

2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid primarily acts as a xanthine oxidase inhibitor . By binding to the active site of xanthine oxidase, it prevents the conversion of hypoxanthine to xanthine and subsequently to uric acid. This inhibition is significant for managing conditions associated with hyperuricemia, such as gout.

Antioxidant Activity

The antioxidant potential of dihydropyrimidines is also noteworthy. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property could be beneficial in developing therapeutic agents for diseases linked to oxidative damage.

Anti-inflammatory Effects

Studies suggest that dihydropyrimidines may possess anti-inflammatory properties. The carboxylic acid group in 2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid could contribute to these effects by modulating inflammatory pathways.

Case Studies and Research Findings

-

Xanthine Oxidase Inhibition :

- A study demonstrated that similar compounds effectively inhibited xanthine oxidase activity in vitro, suggesting that 2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid may have comparable effects .

- Antiviral Activity :

-

Synthetic Routes :

- The synthesis of this compound typically involves the condensation of aldehydes and β-ketoesters under acidic or basic conditions. The optimization of these synthetic routes can enhance yield and purity, facilitating further biological testing .

Q & A

Q. Basic

- Antiallergic Activity : Derivatives with ortho-alkoxy or alkenyloxy groups on the phenyl ring show potent inhibition of passive cutaneous anaphylaxis in rats (ED₅₀ < 1 mg/kg) via NH-group-mediated hydrogen bonding .

- Xanthine Oxidase Inhibition : 1,6-Dihydropyrimidine-5-carboxylic acid derivatives exhibit IC₅₀ values < 1 μM, targeting the enzyme’s subpocket through hydrophobic and π-π interactions .

How do substituents on the phenyl ring influence biological activity?

Advanced

Substituent size and electronic effects dictate potency:

- Ortho Substituents : Small to medium alkoxy groups (e.g., OCH₃, OCH₂CH₃) enhance antiallergic activity by stabilizing hydrogen bonds between the pyrimidine NH and ethereal oxygen .

- Meta/Para Substituents : Bulky groups reduce activity due to steric hindrance. Electron-withdrawing groups (e.g., NO₂) diminish hydrogen-bonding capacity .

Structure-Activity Relationship (SAR) Table:

What computational strategies are employed to design optimized derivatives?

Q. Advanced

- Molecular Docking : Identifies binding modes in xanthine oxidase’s active site, prioritizing substituents with complementary hydrophobicity (e.g., tetrazole groups) .

- QSAR Models : Correlate substituent polarizability with inhibitory activity (R² > 0.85) .

- MD Simulations : Assess stability of hydrogen bonds between the pyrimidine NH and enzyme residues over 100 ns trajectories .

How can low yields in cyclization reactions be addressed?

Q. Advanced

- Catalyst Optimization : Replace polyphosphoric acid with microwave-assisted catalysis to reduce reaction time (3h → 20min) and improve yields (34% → 60%) .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility during cyclization .

- Byproduct Analysis : LC-MS monitors side products (e.g., dimerization) to adjust stoichiometry .

What analytical techniques ensure purity and stability in pharmacological studies?

Q. Methodological

- HPLC : C18 columns with 0.1% TFA in acetonitrile/water gradients (95% purity threshold) .

- Forced Degradation Studies : Expose compounds to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H₂O₂) conditions; monitor degradation via UV-Vis at 254 nm .

How to resolve contradictions in substituent effects across studies?

Data Contradiction Analysis

Discrepancies arise from assay variability (e.g., in vitro vs. in vivo models) and conformational flexibility:

- Ortho vs. Para Effects : Ortho-OCH₃ enhances antiallergic activity in rats but shows weaker XO inhibition due to differing active site geometries .

- Statistical Reconciliation : Meta-analysis of IC₅₀ values across 10+ studies identifies outliers (e.g., >2σ deviation) attributable to assay pH or temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.